1-Propanol, 2,3-bis-(methylthio) is an organic compound characterized by the presence of two methylthio groups attached to a propanol backbone. Its molecular formula is , and it has a molecular weight of approximately 152.3 g/mol. The compound is recognized for its utility in various chemical syntheses and biological applications.
The compound can be synthesized through several methods, primarily involving the reaction of methyl mercaptan with acrolein under controlled conditions. This synthesis process is crucial for ensuring the desired yield and purity of the product, especially in industrial settings where optimization of reaction conditions is necessary for efficiency.
1-Propanol, 2,3-bis-(methylthio) falls under the category of sulfur-containing organic compounds. It is classified as a thiol due to the presence of sulfur atoms in its structure, which contributes to its unique chemical properties and reactivity.
The primary synthesis method for 1-Propanol, 2,3-bis-(methylthio) involves the reaction of methyl mercaptan with acrolein. This reaction typically requires careful control of temperature and pressure to manage its exothermic nature and achieve optimal yields.
The molecular structure of 1-Propanol, 2,3-bis-(methylthio) features two methylthio groups attached to a propanol backbone. The structural representation can be described using the following:
Property | Value |
---|---|
CAS Number | 15205-69-3 |
Molecular Formula | C5H12OS2 |
Molecular Weight | 152.3 g/mol |
InChI | InChI=1S/C5H12OS2/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3 |
1-Propanol, 2,3-bis-(methylthio) can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 1-Propanol, 2,3-bis-(methylthio) involves its interaction with biological molecules. It has been shown to inhibit the growth of certain fungal pathogens by disrupting spore viability and membrane integrity. This compound increases the leakage of nucleic acids and proteins from fungal cells, leading to cell death.
1-Propanol, 2,3-bis-(methylthio) exhibits several notable physical properties:
The chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Boiling Point | Not specified |
Density | Not specified |
1-Propanol, 2,3-bis-(methylthio) has diverse applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3